4-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
“4-(chloromethyl)pyridine hydrochloride” is a heterocyclic building block . It’s used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of “4-(chloromethyl)pyridine hydrochloride” involves several steps . The process starts with 4-methylpyridine, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular formula of “4-(chloromethyl)pyridine hydrochloride” is C6H6ClN·HCl . The molecular weight is 164.03 .Chemical Reactions Analysis
The compound is used in various chemical reactions. For instance, it finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters .Physical and Chemical Properties Analysis
“4-(chloromethyl)pyridine hydrochloride” is a solid at 20°C . It appears as a white to orange to green powder or crystal . It has a melting point range of 166-173°C and is soluble in water, DMSO, and methanol .Scientific Research Applications
Catalytic Applications
Asymmetric Transfer Hydrogenation of Ketones
Compounds structurally related to 4-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, specifically pyrazolyl)ethyl)pyridine metal complexes, have been utilized as catalysts in asymmetric transfer hydrogenation of ketones. These catalytic processes are essential in producing enantiomerically pure compounds, valuable in pharmaceutical synthesis and material science. The study demonstrated that the structural variations of the catalyst significantly influence the reaction's efficiency and selectivity, showcasing the potential of these compounds in fine chemical synthesis (Magubane et al., 2017).
Synthetic Chemistry
Ethylene Oligomerization
Unsymmetrical pyrazolylmethyl)pyridine metal complexes, closely related to the chemical structure , have been shown to catalyze ethylene oligomerization. The catalytic activity and the product distribution are influenced by the solvent and co-catalyst used, demonstrating the versatility of these compounds in polymer science and industrial applications (Nyamato et al., 2014).
Biomedical Applications
Antimicrobial and Antimycobacterial Activity
Derivatives of nicotinic acid hydrazide, which can be synthesized from pyrazole and pyridine compounds, have shown promising antimicrobial and antimycobacterial activities. These activities are critical in developing new antibiotics and treatments for bacterial infections, highlighting the potential biomedical applications of these compounds (R.V.Sidhaye et al., 2011).
Material Science
Intermediate for Pharmacologically Active Compounds
A novel synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates the utility of pyrazole and pyridine derivatives as intermediates in producing compounds with potential pharmacological properties. These intermediates are vital for developing new drugs and understanding biological mechanisms (Ogurtsov & Rakitin, 2021).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZINPNFKWOPEBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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